molecular formula C11H6ClNO B13709324 1-Chloronaphtho[1,2-d]isoxazole

1-Chloronaphtho[1,2-d]isoxazole

Cat. No.: B13709324
M. Wt: 203.62 g/mol
InChI Key: XHWWCZKWYBCBEG-UHFFFAOYSA-N
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Description

1-Chloronaphtho[1,2-d]isoxazole is a heterocyclic compound that belongs to the isoxazole family It is characterized by a fused ring system consisting of a naphthalene ring and an isoxazole ring, with a chlorine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloronaphtho[1,2-d]isoxazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of naphthalene derivatives with nitrile oxides can lead to the formation of the isoxazole ring. Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, followed by chlorination.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Chloronaphtho[1,2-d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted isoxazole derivatives, which can have different functional groups attached to the naphthalene or isoxazole rings.

Scientific Research Applications

1-Chloronaphtho[1,2-d]isoxazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloronaphtho[1,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

    1-Chloronaphtho[2,1-d]isoxazole: Similar structure but different ring fusion pattern.

    2-Chloronaphtho[1,2-d]isoxazole: Chlorine atom attached at a different position.

    Naphtho[1,2-d]isoxazole: Lacks the chlorine atom.

Uniqueness: 1-Chloronaphtho[1,2-d]isoxazole is unique due to its specific ring fusion pattern and the presence of a chlorine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H6ClNO

Molecular Weight

203.62 g/mol

IUPAC Name

1-chlorobenzo[e][1,2]benzoxazole

InChI

InChI=1S/C11H6ClNO/c12-11-10-8-4-2-1-3-7(8)5-6-9(10)14-13-11/h1-6H

InChI Key

XHWWCZKWYBCBEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=NO3)Cl

Origin of Product

United States

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